

# Quantifying AH001-Induced Protein Degradation: Application Notes and Protocols

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## Compound of Interest

Compound Name: AH001

Cat. No.: B1666645

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## Introduction

**AH001** is a first-in-class, topically administered small molecule that induces the degradation of the Androgen Receptor (AR), a key driver of androgenetic alopecia. Developed by AnHorn Medicines, **AH001** represents a novel therapeutic approach by leveraging the body's natural protein disposal system to eliminate disease-causing proteins. Unlike traditional inhibitors, **AH001** acts as a Proteolysis-Targeting Chimera (PROTAC), bringing the AR in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.<sup>[1][2][3]</sup> This document provides detailed application notes and experimental protocols for quantifying the protein degradation induced by **AH001**.

## Mechanism of Action

**AH001** is designed to selectively target and eliminate the AR. Its mechanism of action involves the recruitment of an E3 ubiquitin ligase to the AR, which facilitates the transfer of ubiquitin molecules to the receptor. This polyubiquitination marks the AR for recognition and degradation by the 26S proteasome, thereby reducing the overall levels of the AR protein in the cell. Preclinical studies have demonstrated that this degradation of the AR leads to the reversal of dihydrotestosterone (DHT)-induced hair loss.<sup>[2]</sup>

## Quantitative Data Summary

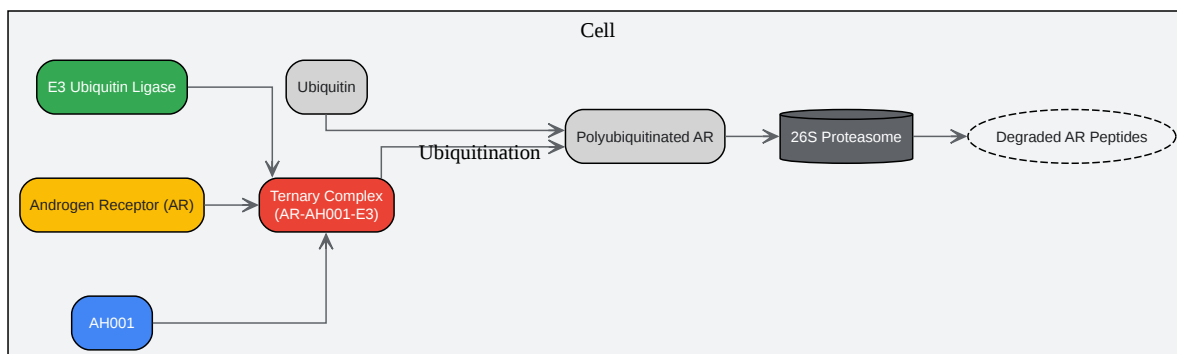
While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for **AH001** are not yet publicly available in detail, a closely related compound, C6, described in a recent scientific publication, demonstrates nanomolar-level AR degradation.<sup>[4][5]</sup> The development of **AH001** was informed by structure-activity relationship studies focusing on optimizing the linker and E3 ligase ligand for potent degradation and favorable skin retention properties.<sup>[4][5]</sup>

For illustrative purposes, the following table summarizes typical quantitative data obtained for potent AR degraders in preclinical studies.

Compound	Target Cell Line	DC50 (nM)	Dmax (%)	Reference
ARD-2585	LNCaP	< 0.1	> 95%	<sup>[6]</sup>
ARV-110	VCaP	< 1	~95%	<sup>[7]</sup>
ARD-69	LNCaP	0.86	> 95%	<sup>[7]</sup>
ARCC-4	VCaP	5	> 98%	<sup>[7][8]</sup>

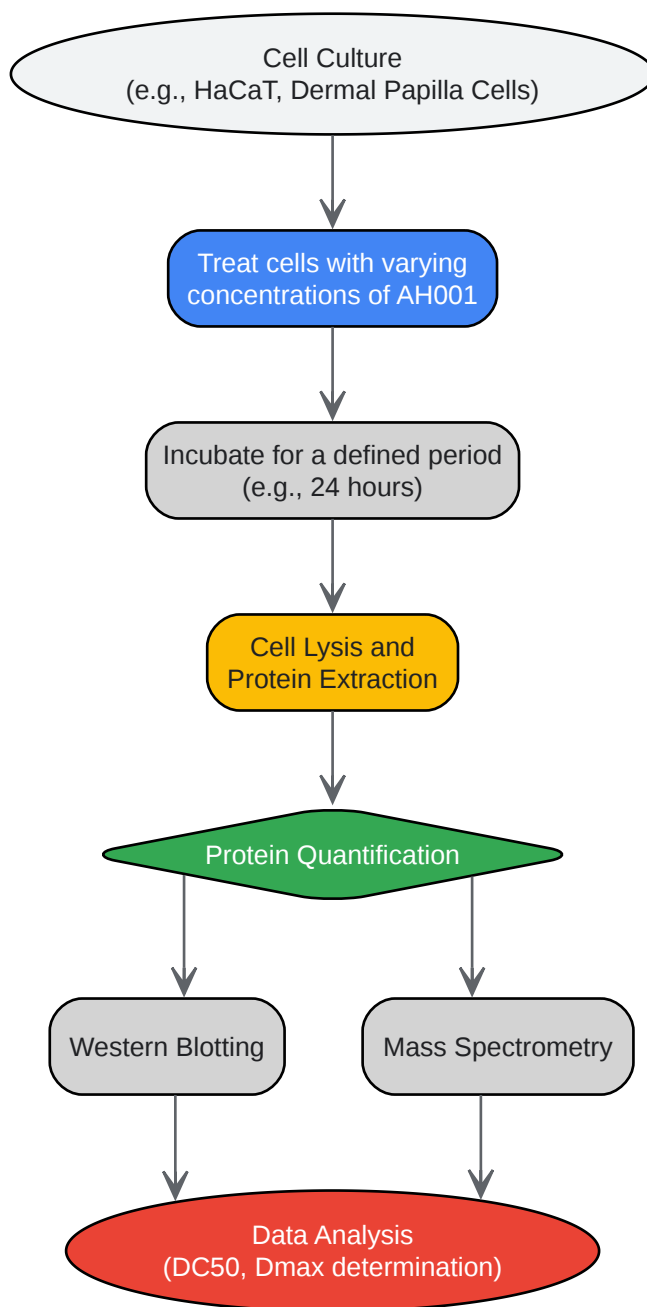
## Signaling Pathway and Experimental Workflow

The signaling pathway of **AH001**-induced AR degradation and a general experimental workflow for its quantification are depicted below.



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Caption: Mechanism of **AH001**-induced Androgen Receptor degradation.



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Caption: Experimental workflow for quantifying protein degradation.

## Experimental Protocols

Detailed methodologies for key experiments to quantify **AH001**-induced protein degradation are provided below.

## Western Blotting for AR Degradation

Objective: To qualitatively and semi-quantitatively measure the reduction in AR protein levels following **AH001** treatment.

Materials:

- Cell culture reagents
- **AH001** compound
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against Androgen Receptor
- Primary antibody against a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Culture and Treatment:
  - Seed appropriate cells (e.g., human dermal papilla cells, HaCaT keratinocytes) in 6-well plates and allow them to adhere overnight.

- Treat the cells with a dose-response range of **AH001** (e.g., 0.1 nM to 10  $\mu$ M) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells in 100-200  $\mu$ L of lysis buffer containing protease inhibitors.
  - Scrape the cells and collect the lysate.
  - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize the protein concentrations of all samples.
  - Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
  - Load equal amounts of protein (e.g., 20-30  $\mu$ g) onto an SDS-PAGE gel.
  - Run the gel to separate the proteins by size.
  - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Apply the chemiluminescent substrate and visualize the bands using an imaging system.

- Strip the membrane and re-probe with the loading control antibody, or run a parallel gel.
- Data Analysis:
  - Quantify the band intensities using image analysis software (e.g., ImageJ).
  - Normalize the AR band intensity to the corresponding loading control band intensity.
  - Calculate the percentage of AR degradation relative to the vehicle-treated control.
  - Plot the percentage of degradation against the log concentration of **AH001** to determine the DC50 value.

## Mass Spectrometry for Proteome-Wide Quantification

Objective: To provide a highly quantitative and unbiased measurement of AR degradation and to assess the selectivity of **AH001** across the proteome.

Materials:

- Cell culture and treatment reagents as for Western Blotting
- Lysis buffer compatible with mass spectrometry (e.g., urea-based buffer)
- DTT, iodoacetamide
- Trypsin
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system

Protocol:

- Sample Preparation:
  - Culture and treat cells with **AH001** as described for Western Blotting.
  - Lyse cells in a urea-based buffer and quantify protein concentration.

- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
- Digest the proteins into peptides overnight using trypsin.
- Peptide Cleanup:
  - Acidify the peptide mixture with trifluoroacetic acid (TFA).
  - Desalt and concentrate the peptides using C18 SPE cartridges.
  - Elute the peptides and dry them under vacuum.
- LC-MS/MS Analysis:
  - Resuspend the dried peptides in a buffer suitable for LC-MS/MS.
  - Inject the peptides onto a liquid chromatography system coupled to a mass spectrometer.
  - Separate the peptides using a reverse-phase column with a gradient of acetonitrile.
  - Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
- Data Analysis:
  - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
  - Identify and quantify peptides and proteins.
  - Normalize the protein abundance data.
  - Calculate the fold change in AR abundance in **AH001**-treated samples relative to the vehicle control.
  - Assess the abundance changes of other proteins to determine the selectivity of **AH001**.

## Cellular Viability Assay



Objective: To assess the cytotoxicity of **AH001** on relevant cell types.

Materials:

- Cell culture reagents
- 96-well plates
- **AH001** compound
- Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
- Plate reader

Protocol:

- Cell Seeding and Treatment:
  - Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.[\[1\]](#)
  - Treat the cells with a range of **AH001** concentrations in triplicate.[\[1\]](#) Include a vehicle control and a positive control for cytotoxicity.
- Incubation:
  - Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).
- Viability Measurement:
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Incubate for the recommended time to allow for color or fluorescence development.
  - Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:

- Subtract the background reading from all measurements.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Plot the percentage of viability against the log concentration of **AH001** to determine the IC50 (half-maximal inhibitory concentration) value, if any.

## Conclusion

The protocols outlined in this document provide a comprehensive framework for quantifying the **AH001**-induced degradation of the Androgen Receptor. The combination of Western blotting for initial screening and semi-quantitative analysis, mass spectrometry for in-depth and unbiased quantification, and cell viability assays to assess safety, will enable a thorough characterization of **AH001**'s efficacy and selectivity as a protein degrader. As more data from preclinical and clinical studies of **AH001** become available, these protocols can be further refined to align with the specific findings. The successful completion of the Phase I clinical trial for **AH001** underscores its potential as a safe and innovative treatment for androgenetic alopecia.[3][9][10]

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